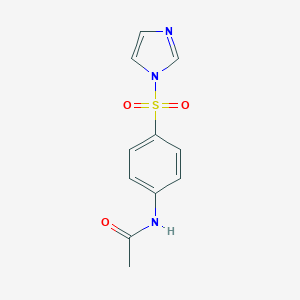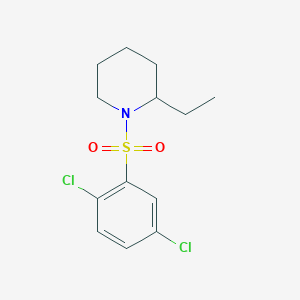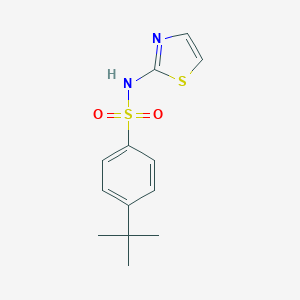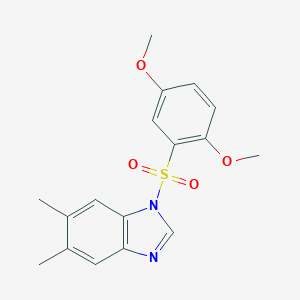
N-(4-咪唑-1-磺酰基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-imidazol-1-ylsulfonylphenyl)acetamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
There are several methods used for the synthesis of imidazole-containing compounds . For instance, imidazole was first synthesized by Heinrich Debus in 1858 using glyoxal and formaldehyde in ammonia . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles .Molecular Structure Analysis
Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .Chemical Reactions Analysis
Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a polar and ionizable aromatic compound, which improves pharmacokinetic characteristics of lead molecules and thus is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .作用机制
N-(4-imidazol-1-ylsulfonylphenyl)acetamide inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(4-imidazol-1-ylsulfonylphenyl)acetamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. N-(4-imidazol-1-ylsulfonylphenyl)acetamide has also been shown to have anticonvulsant effects, which can be beneficial in the treatment of epilepsy. In addition, N-(4-imidazol-1-ylsulfonylphenyl)acetamide has been shown to have anticancer effects, possibly due to its ability to inhibit the growth of tumor cells.
实验室实验的优点和局限性
One of the main advantages of using N-(4-imidazol-1-ylsulfonylphenyl)acetamide in lab experiments is its high potency as a carbonic anhydrase inhibitor. This allows for the use of lower concentrations of the compound in experiments, reducing the risk of side effects. However, one limitation of using N-(4-imidazol-1-ylsulfonylphenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the high cost of N-(4-imidazol-1-ylsulfonylphenyl)acetamide may limit its use in some research settings.
未来方向
There are several future directions for research on N-(4-imidazol-1-ylsulfonylphenyl)acetamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of new derivatives of N-(4-imidazol-1-ylsulfonylphenyl)acetamide that may have improved potency or solubility. In addition, further research is needed to explore the potential therapeutic applications of N-(4-imidazol-1-ylsulfonylphenyl)acetamide in various diseases, including glaucoma, epilepsy, and cancer. Finally, research is needed to explore the potential side effects of N-(4-imidazol-1-ylsulfonylphenyl)acetamide and to develop strategies to minimize these side effects.
合成方法
The synthesis of N-(4-imidazol-1-ylsulfonylphenyl)acetamide involves the reaction of 4-(imidazol-1-ylsulfonyl)aniline with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified by column chromatography to obtain pure N-(4-imidazol-1-ylsulfonylphenyl)acetamide. The yield of this synthesis method is typically high, and the purity of the final product is also high.
科学研究应用
药理学研究
咪唑衍生物因其药理学特性而经常被研究。 与“N-(4-咪唑-1-磺酰基苯基)乙酰胺”类似的化合物已被研究其镇痛活性以及作为抗菌剂和抗癌剂的潜力 .
功能分子的合成
咪唑是合成用于各种日常应用(包括制药和材料科学)的功能分子的关键成分 .
生物学应用
咪唑鎓盐与咪唑衍生物具有相似的核心结构,已被应用于生物系统,用于抗肿瘤、抗菌、抗氧化和生物工程应用 .
分子模拟
咪唑衍生物的结构特性使其可用于分子模拟研究,以了解分子水平的相互作用,这可以为药物设计和其他科学研究提供信息 .
生物工程
咪唑衍生物的化学性质可用于生物工程应用,例如开发新型生物材料或生物催化剂 .
抗氧化研究
属性
IUPAC Name |
N-(4-imidazol-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-9(15)13-10-2-4-11(5-3-10)18(16,17)14-7-6-12-8-14/h2-8H,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGOVLFKOSBEJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B368768.png)
![N-[3-chloro-4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B368770.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B368785.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B368788.png)



![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368804.png)
![2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368805.png)
![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368806.png)
![2-{3-Methyl[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368808.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B368825.png)
